Product packaging for DDD86481(Cat. No.:)

DDD86481

Cat. No.: B1192643
M. Wt: 537.504
InChI Key: WKTSLVQYGBHNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of N-Myristoylation in Eukaryotic Systems

Protein N-myristoylation plays a ubiquitous and critical role in eukaryotic cells, influencing various biological processes. Myristoylated proteins are involved in signal transduction, membrane targeting, protein stability, and cellular regulation. This modification enables proteins to associate with cellular membranes, facilitating their participation in complex cellular pathways nih.gov. The essential nature of N-myristoylation underscores the importance of NMTs for cellular viability and function across eukaryotic organisms.

Role of NMT1 and NMT2 Isozymes in Cellular Homeostasis and Regulation

In humans, two distinct NMT isozymes, NMT1 and NMT2, have been identified. Both NMT1 and NMT2 contribute to cellular homeostasis and regulation by myristoylating a broad spectrum of substrate proteins. While they share significant sequence homology and catalytic function, differences in their expression patterns and substrate specificities suggest unique or complementary roles in maintaining cellular integrity and regulating various physiological processes selleckchem.com.

NMTs as Promising Therapeutic Targets in Disease Biology

Given their pivotal roles in cellular function and the viability of various pathogenic organisms and cancer cells, N-myristoyltransferases have emerged as promising therapeutic targets. Inhibiting NMT activity can disrupt essential cellular processes, leading to cell death or impaired proliferation in disease states selleckchem.commedkoo.comreportablenews.comreportablenews.combiospace.comhodoodo.comglixxlabs.comresearchgate.net. DDD86481 (PCLX-001, Zelenirstat) is a first-in-class, orally active small molecule designed to inhibit NMTs selleckchem.comreportablenews.comreportablenews.combiospace.comreportablenews.combiospace.comselleckchem.com. It acts as a dual NMT inhibitor, effectively inhibiting both human NMT1 and NMT2 in vitro.

This compound (PCLX-001, Zelenirstat) NMT Inhibition Profile

TargetIC50 Value (in vitro)Reference
Human NMT15 nM selleckchem.comselleckchem.com
Human NMT28 nM selleckchem.comselleckchem.com
Aspergillus fumigatus NMT12 nM nih.govmedkoo.comresearchgate.net

NMTs in Protozoan Parasitic Infections

NMTs are essential for the survival of many protozoan parasites, making them attractive targets for antiparasitic drug development. For instance, NMT was initially explored as a therapeutic target for African sleeping sickness, a disease caused by Trypanosoma brucei reportablenews.combiospace.comreportablenews.com. This compound was originally developed as part of a research program aimed at treating this parasitic infection reportablenews.combiospace.comreportablenews.com.

NMTs in Fungal Pathogenesis

N-myristoylation is crucial for the viability and pathogenesis of various fungal species, including opportunistic human pathogens. The enzyme N-myristoyltransferase is considered a potential therapeutic target for treating fungal infections nih.govresearchgate.net. This compound is recognized as a highly potent Aspergillus fumigatus NMT inhibitor, demonstrating an IC50 of 12 nM against the enzyme nih.govmedkoo.comresearchgate.net. Furthermore, it acts as a Candida NMT inhibitor, exhibiting fungicidal activity against Candida species, including fluconazole-resistant strains medkoo.com. The inhibition of NMT in fungi disrupts the crucial process of myristoylation, which is necessary for the proper function of many fungal proteins, potentially leading to fungal cell death medkoo.com.

NMTs in Human Malignancies

The role of NMTs in human malignancies has gained significant attention, positioning these enzymes as novel targets for anticancer therapies selleckchem.commedkoo.comhodoodo.comglixxlabs.comresearchgate.netaobious.com. NMTs are implicated in cancer cell proliferation and survival, and their inhibition can disrupt signaling pathways critical for tumor growth. This compound (PCLX-001, Zelenirstat) is under active development as a first-in-class NMT inhibitor for various cancers reportablenews.comreportablenews.combiospace.comreportablenews.combiospace.comreportablenews.com.

Research indicates that this compound inhibits early B-cell receptor (BCR) signaling, which is relevant in B-cell malignancies selleckchem.com. Studies have shown that this compound selectively kills cancer cells in vitro and has demonstrated the ability to regress hematologic malignancies and inhibit the growth of lung and breast cancer tumors in animal models reportablenews.combiospace.comreportablenews.combiospace.comreportablenews.com. Notably, levels of NMT2 are correlated with survival in patients with leukemia, lymphoma, and breast cancer, suggesting a significant biological role for this isozyme in these cancers reportablenews.comreportablenews.com.

This compound is currently undergoing clinical investigation. It has received Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML), and also Orphan Drug Designation for AML reportablenews.combiospace.combiospace.com. The compound is in Phase 1/2 clinical studies for non-Hodgkin Lymphoma and solid tumor patients, with a new Phase 1/2 clinical trial recently launched for relapsed/refractory AML patients reportablenews.combiospace.comreportablenews.combiospace.comreportablenews.com. These studies aim to further evaluate its efficacy and safety profile in a clinical setting reportablenews.comreportablenews.comreportablenews.com.

Properties

Molecular Formula

C24H30Cl2N6O2S

Molecular Weight

537.504

IUPAC Name

2,6-Dichloro-N-(3-isobutyl-1,5-dimethyl-1H-pyrazol-4-yl)-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide

InChI

InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3

InChI Key

WKTSLVQYGBHNRV-UHFFFAOYSA-N

SMILES

O=S(C1=C(Cl)C=C(C2=CC(N3CCNCC3)=NC=C2)C=C1Cl)(NC4=C(C)N(C)N=C4CC(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DDD86481;  DDD-86481;  DDD 86481

Origin of Product

United States

Discovery and Early Development of Ddd86481 As an Nmt Inhibitor

Origin in Neglected Tropical Disease Research Programs

DDD86481 emerged from research programs focused on neglected tropical diseases (NTDs), a diverse group of conditions that disproportionately affect impoverished communities worldwide dundee.ac.ukdundee.ac.ukwho.intwho.intnih.gov. These diseases, which include human African trypanosomiasis (HAT), often lack adequate treatment options, driving the need for new drug discovery initiatives who.intwho.intnih.gov.

The development of this compound specifically originated from efforts at the University of Dundee's Drug Discovery Unit, supported by the Wellcome Trust, as part of a program to find treatments for African sleeping sickness (Human African Trypanosomiasis), caused by the parasitic protozoan Trypanosoma brucei dundee.ac.ukdundee.ac.ukreportablenews.comgreenfirebio.comreportablenews.combiospace.comreportablenews.com. N-myristoyltransferase (NMT) was identified as a promising drug target for this disease, given its essential role in the parasite's life cycle mdpi.commedchemexpress.comguidetopharmacology.orgacs.org.

This compound was developed as an analogue of an earlier lead compound, DDD85646 dundee.ac.ukdundee.ac.uknih.govnih.gov. DDD85646, a pyrazole (B372694) sulfonamide, was initially identified as a potent NMT inhibitor in Trypanosoma brucei and demonstrated high effectiveness against Trypanosoma infections in preclinical models mdpi.comguidetopharmacology.orgacs.org. While DDD85646 inhibited an essential function (myristoylation) in the sleeping sickness parasite, it was not suitable for treating the later stages of the disease that affect the brain dundee.ac.ukdundee.ac.uk. This research, however, revealed that compounds in this class could also kill certain human cancer cells through the same mechanism dundee.ac.ukdundee.ac.uk.

Initial Characterization of this compound as a Potent NMT Inhibitor

This compound (also known as PCLX-001 or Zelenirstat) has been characterized as a potent small-molecule NMT inhibitor reportablenews.comnih.govnih.govaacrjournals.orgmedkoo.comreportablenews.comresearchgate.netselleckchem.comnih.govaacrjournals.orgwikipedia.orgresearchgate.net. Its efficacy stems from its ability to inhibit N-myristoylation, a post-translational modification crucial for the function and stability of numerous proteins in eukaryotic cells aacrjournals.orgaacrjournals.org.

This compound exhibits a pan-NMT inhibition profile, meaning it effectively inhibits both human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2) mdpi.comnih.govaacrjournals.orgresearchgate.netselleckchem.comwikipedia.orgresearchgate.netselleckchem.compatsnap.comresearchgate.net. The high structural similarity within the catalytic domains of NMT1 and NMT2 presents a challenge for designing selective inhibitors, leading to most potent NMT inhibitors, including this compound, displaying dual activity mdpi.comnih.govresearchgate.netresearchgate.net.

Comparative studies have demonstrated that this compound possesses superior potency compared to its predecessor, DDD85646. For instance, this compound has been reported with an IC50 value of less than 1 nM against NMT, indicating its high inhibitory strength nih.gov. In contrast, DDD85646 typically shows IC50 values in the low nanomolar range, such as 17 nM against NMT1 and 22 nM against NMT2 in some studies, and 21.33 nM in others mdpi.comnih.gov. Against Aspergillus fumigatus NMT, this compound demonstrated an IC50 of 12 nM, while DDD85646 had an IC50 of 23 nM acs.orgresearchgate.net. This enhanced potency of this compound is further supported by its 8.8-fold higher in vitro anti-tumor activity compared to DDD85646 nih.gov.

Table 1: Comparative Potency of this compound and DDD85646 against NMTs

CompoundTarget NMTIC50 (nM)Reference
This compoundNMT (general)< 1 nih.gov
This compoundNMT15 selleckchem.comselleckchem.com
This compoundNMT28 selleckchem.comselleckchem.com
This compoundA. fumigatus NMT12 medkoo.comacs.orgresearchgate.net
DDD85646NMT117 mdpi.com
DDD85646NMT222 mdpi.com
DDD85646NMT (assay dependent)3, 4, 13.7, 17, 21.33 mdpi.comnih.gov
DDD85646A. fumigatus NMT23 acs.orgresearchgate.net

Molecular and Cellular Mechanisms of Ddd86481 Action

Elucidation of NMT Binding and Inhibition Mechanisms

N-myristoyltransferases (NMTs) are responsible for the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine (B1666218) residue of specific proteins. nih.govnih.govamericanelements.com This modification is vital for the proper localization and function of numerous cellular proteins. atamanchemicals.comnih.gov

Allosteric or Active Site Binding Characterization

The NMT enzyme possesses an active site characterized by two adjacent pockets: one designed for the binding of Myr-CoA and another for the substrate protein or peptide. americanelements.com DDD86481 functions as an inhibitor by specifically targeting and binding to the peptide binding site within the NMT active site. aobious.comlabsolu.caiiab.me This direct interaction with the substrate-binding region distinguishes its mechanism from allosteric inhibition, where a molecule binds to a distinct site on the enzyme to induce conformational changes that alter activity. selleckchem.comamericanelements.cominvivochem.cnfishersci.ca

Conformational Changes Induced by this compound Binding

The catalytic cycle of NMT inherently involves conformational dynamics, with the binding of Myr-CoA inducing a "question mark"-like conformation that facilitates the opening of the peptide-binding site. nih.gov While the direct conformational changes induced by this compound binding are not explicitly detailed in the provided literature, the formation of salt bridges between the inhibitor and the enzyme is known to stabilize the NMT-ligand complexes. nih.govgenome.jp This stabilization suggests an induced conformational rigidity or stabilization, which would impede the enzyme's natural catalytic movements and substrate processing. nih.govgenome.jp

Salt Bridge Formation in Inhibitor-NMT Complexes

A defining characteristic of the inhibitory mechanism of NMT inhibitors, including derivatives like this compound, is the formation of a salt bridge. americanelements.comnih.govgenome.jp This electrostatic interaction occurs between a positively charged chemical group present on the small molecule inhibitor and the negatively charged C-terminus of the NMT enzyme. nih.gov For instance, related NMT inhibitors such as DDD85646 and IMP-1088 exhibit a net positive charge (+1) at neutral pH, typically due to the protonation of a terminal nitrogen atom. nih.gov Molecular dynamics simulations have demonstrated that these salt bridges are critical for stabilizing the inhibitor-NMT complexes, effectively acting as "molecular clips" that maintain the protein structure's conformation in an inhibited state. nih.govgenome.jp

Impact on Protein Myristoylation and Substrate Processing

This compound is a potent inhibitor of both human NMT1 and NMT2 isoforms. atamanchemicals.comguidetopharmacology.orgcenmed.comlipidmaps.orgnih.govdrugbank.com Its inhibitory efficacy is demonstrated by its in vitro IC50 values, as shown in Table 1. drugbank.com

Table 1: In Vitro Inhibitory Activity of this compound on Human NMT Isoforms drugbank.com

NMT IsoformIC50 (nM)
NMT15
NMT28

The inhibition of N-myristoylation by this compound ultimately leads to the degradation of proteins that fail to undergo this crucial modification. lipidmaps.org

Global Effects on Myristoylated Proteome

Treatment with this compound (PCLX-001) significantly impacts the global myristoylation profile of cellular proteins, particularly in lymphoma cells. wikipedia.orgfishersci.canih.gov Studies have shown a dose-responsive reduction in N-myristoylation across more than 100 protein targets within cells. genome.jp A notable effect is the nullification of Nα-myristoylation of Src family kinases (SFKs), including proteins like Lyn, Fyn, and Yes. atamanchemicals.comcenmed.comwikipedia.orgfishersci.ca These proto-oncogenic proteins rely on myristoylation for their full functionality and proper membrane targeting. americanelements.comwikipedia.org The disruption of myristoylation by this compound subsequently promotes the degradation of these unmyristoylated SFKs. atamanchemicals.comcenmed.comwikipedia.orgfishersci.ca Quantitative chemical proteomics, in conjunction with NMT inhibition, has been instrumental in identifying over 100 N-myristoylated proteins, with more than 95% of these being identified at endogenous levels for the first time. labsolu.ca

Selective Degradation Pathways of Unmyristoylated Proteins (Glycine-Specific N-Degron Pathway)

A key mechanism by which this compound exerts its cellular effects is through the activation of the glycine-specific N-degron pathway. guidetopharmacology.orgcenmed.comlipidmaps.org This pathway is a rapid protein degradation system that targets proteins with an exposed N-terminal glycine residue. guidetopharmacology.orgcenmed.comlipidmaps.org NMT inhibitors like this compound facilitate the removal of proto-oncogenic proteins that remain unmyristoylated. guidetopharmacology.orgcenmed.comlipidmaps.org Specifically, when N-terminal glycine residues are left unmyristoylated, they are recognized by Cul2 ZYG11B/ZER1 E3 complexes, which mediate their degradation. This pathway plays a crucial role in the quality control of protein N-myristoylation and is implicated in processes such as apoptosis.

Beyond myristoylated proteins, this compound has been observed to promote the degradation of certain non-myristoylated proteins, such as c-Myc, NFκB, and P-ERK. wikipedia.orgfishersci.ca This degradation can occur via the ubiquitin-proteasome pathway. wikipedia.org The glycine-specific N-degron system contributes to the accelerated degradation of unmyristoylated proteins, including SFKs, HGAL, and Arf1, in malignant lymphoma cells treated with this compound. The critical role of the exposed N-terminal glycine in this degradation pathway is underscored by observations that substituting glycine with other amino acids leads to a substantial stabilization of the resulting proteins.

Downstream Cellular Signaling Perturbations

This compound profoundly perturbs several critical cellular signaling cascades, primarily by inhibiting N-myristoylation. This leads to the degradation of key signaling proteins and the abrogation of pro-survival pathways in cancer cells. selleckchem.comnih.gov

Disruption of Src Family Kinase (SFK) Signaling

Src Family Kinases (SFKs) are a class of myristoylated proteins whose proper function and localization are highly dependent on N-myristoylation. This compound's inhibitory action on NMTs directly impacts SFK signaling. citeab.comnih.govharvard.edu

Myristoylation is fundamental for the membrane association, organelle targeting, and interactions of SFKs with other proteins and complexes, thereby influencing their activity and stability. citeab.com For instance, upon B-cell receptor (BCR) engagement, the myristoylated Src-family kinase Lyn translocates to plasma membrane lipid rafts, which are crucial for initiating downstream signaling. Myristoylated Lyn then phosphorylates specific tyrosine residues within the immunoreceptor tyrosine-based activation motif (ITAM) of the BCR-associated CD79A-CD79B heterodimer, leading to the recruitment of spleen tyrosine kinase (SYK).

This compound treatment leads to a significant reduction in the levels of various SFKs and their activated forms. Studies have shown that this compound reduces the levels of total Lyn and activated-phosphorylated-Lyn (Y396), as well as total Bruton's tyrosine kinase (BTK) and activated-phosphorylated-BTK (Y223) in BL2 cells. These effects have been confirmed across several other lymphoma cell lines and for other SFKs, including Src, Lck, Hck, and Fyn, as well as for activated-pan-phospho-SFKs.

The compound nullifies the N-alpha-myristoylation of Src family kinases and actively promotes their degradation. citeab.comnih.govharvard.edu This degradation of non-myristoylated SFKs is, in part, mediated by the ubiquitin-proteasome system. Furthermore, this compound diminishes the levels of myristoylated HGAL and myristoylated small GTPase Arf1, indicating that its ability to promote protein degradation is not limited to SFKs. This compound has also been observed to reduce the expression of Lyn and HGAL in CD8+ T cells and monocytes. selleckchem.com

Modulation of B-cell Receptor (BCR) Signaling Pathways

This compound effectively modulates and inhibits early B-cell receptor (BCR) signaling pathways, which are critical for the survival of B-cell malignancies. selleckchem.comguidetopharmacology.orgnih.gov By inhibiting SFK recruitment to BCR signaling complexes, this compound reduces pro-survival signals and triggers apoptosis in cancer cells. nih.gov The inhibitory effect of this compound on BCR signaling has been demonstrated to be superior to that of clinically approved SFK inhibitor dasatinib (B193332) and BTK inhibitor ibrutinib (B1684441). Additionally, this compound treatment impedes calcium homeostasis by reducing BCR-mediated Ca++ release from the endoplasmic reticulum (ER) and increasing basal Ca++ levels within cells. selleckchem.com

Interplay with Other Signaling Cascades (e.g., ERK, NFkB, c-Myc, CREB)

Beyond its direct impact on SFKs and BCR signaling, this compound also modulates other crucial signaling cascades involved in cell proliferation and survival. It promotes the degradation of numerous non-myristoylated BCR effectors, including phospho-ERK (P-ERK), NFκB, and c-Myc. selleckchem.comnih.gov This degradation further abrogates downstream BCR signaling. selleckchem.com BCR signaling pathways ultimately converge on transcription factors such as P-ERK, NFκB, c-Myc, and CREB, which are essential for B-cell proliferation and survival. selleckchem.com this compound has been shown to reduce the levels or activity of Src, Lyn, pan-P-SFK, ERK, P-ERK, NFkB, c-Myc, and CREB proteins. selleckchem.com Research indicates that MYC deregulation represents a pan-cancer vulnerability to NMT inhibitors.

Induction of Cancer Cell Death Modalities

This compound induces cancer cell death through multiple modalities, primarily apoptosis, and by inducing endoplasmic reticulum (ER) stress and disrupting oxidative phosphorylation. selleckchem.comciteab.comnih.govharvard.edu

This compound induces dose- and time-dependent apoptosis in cancer cells at concentrations significantly lower than those required to affect normal cells. This apoptotic induction is a direct consequence of the compound's ability to promote the degradation of myristoylated and non-myristoylated BCR effectors. The compound leads to cancer cell death in both in vitro and xenograft models. selleckchem.comciteab.comnih.govharvard.edu

In addition to apoptosis, this compound contributes to cell death by increasing ER stress. selleckchem.comciteab.comharvard.edu It also induces oxidative stress. wikipedia.org Importantly, this compound impairs mitochondrial complex I and oxidative phosphorylation (OXPHOS), processes that are critical for the survival of leukemia stem cells. citeab.comguidetopharmacology.orgharvard.edu Leukemia stem cell-enriched populations have demonstrated particular sensitivity to myristoylation inhibition by this compound. citeab.comharvard.edu The dual action of this compound in targeting both oxidative phosphorylation and cell signaling pathways explains its selective toxicity towards certain cancer cell types. guidetopharmacology.org In vivo studies have confirmed that this compound treatment induces apoptosis and cell-cycle arrest in patient-derived lymphoma tumors in a dose-specific manner.

Preclinical Efficacy Studies of Ddd86481 in Disease Models

In Vitro Efficacy in Cancer Cell Lines and Primary Patient Samples

DDD86481 has been extensively evaluated for its in vitro efficacy across various cancer cell lines and primary patient samples, demonstrating selective anti-cancer activity.

Hematologic Malignancies

This compound has shown significant preclinical activity against hematologic malignancies, including acute myeloid leukemia and B-cell lymphomas.

Zelenirstat effectively inhibits myristoylation in AML cell lines, leading to the degradation of Src family kinases (SFKs) and subsequent induction of apoptosis and cell death in vitro wikipedia.org. The compound has demonstrated selective cytotoxicity against AML cell lines cenmed.com. Data from preclinical studies indicate that PCLX-001 (this compound) achieves drug levels in vitro that are sufficient to kill AML cell lines guidetopharmacology.org.

Cancer TypeCell LineObserved EffectKey MechanismCitation
Acute Myeloid Leukemia (AML)Various AML cell linesInhibition of myristoylation, SFK degradation, apoptosis, cell deathPan-NMT inhibition wikipedia.org
Acute Myeloid Leukemia (AML)AML cell linesSelective cytotoxicityNMT inhibition cenmed.com

PCLX-001 (this compound) markedly inhibits hematologic and lymphoma cell lines in tissue culture guidetopharmacology.orgwikipedia.org. High sensitivity to Zelenirstat has been observed in a broad array of hematologic malignancies, including B-cell non-Hodgkin lymphoma (NHL) and acute myelogenous leukemia (AML) citeab.comciteab.comwikipedia.org. In three independent screens of 300 cancer cell lines, PCLX-001 demonstrated a median IC₅₀ of 0.166 µM in hematological cancer cell lines after 3 days of treatment, which was significantly lower than the 10 µM (highest dose tested) observed for solid tumor cell lines tocris.com.

This compound disrupts early B-cell receptor (BCR) signaling events critical for survival in several B-cell lymphoma cell lines. This disruption leads to the degradation of numerous myristoylated and non-myristoylated BCR effectors, including c-Myc, NFκB, and P-ERK, thereby triggering apoptosis tocris.com. The compound has shown a broader spectrum of potency against malignant lymphoma cell lines in vitro when compared to clinically approved inhibitors such as dasatinib (B193332) and ibrutinib (B1684441) tocris.com. Specifically, approximately 0.1 µM of PCLX-001 was sufficient to decrease myristoylation in malignant BL2 (Burkitt lymphoma) cells, whereas five times this concentration was required in benign IM9 (immortalized B-cells), suggesting a heightened sensitivity of malignant cells to NMT inhibition tocris.com.

Cancer TypeCell Line TypeMedian IC₅₀ (3 days)Effect on MyristoylationComparative PotencyCitation
Hematological CancersVarious Hematological Cell Lines0.166 µMGlobal protein myristoylation inhibitionMore effective than solid tumors tocris.com
B-cell LymphomaBL2 (Burkitt lymphoma)~0.1 µM (for myristoylation decrease)Significant decrease in protein myristoylationSuperior to dasatinib and ibrutinib in spectrum of potency tocris.com
B-cell LymphomaIM9 (immortalized B-cells)~0.5 µM (for myristoylation decrease)Less sensitive than malignant cellsN/A tocris.com

This compound demonstrates significant efficacy in patient-derived samples. Zelenirstat effectively inhibits myristoylation in AML patient samples, leading to apoptosis and cell death, including in AML stem cells uni.lu. Preclinical models have shown that PCLX-001 monotherapy resulted in complete remissions in subcutaneous AML cell line-derived xenografts wikipedia.org. Furthermore, PCLX-001 achieved up to a 95% reduction of human peripheral blood and bone marrow CD45+ cells, which include the malignant stem cell population responsible for disease relapse, in tail vein-injected, AML patient-derived xenografts wikipedia.org. The leukemia stem cell (LSC)-enriched fractions from the hierarchical OCI-AML22 model were found to be particularly sensitive to myristoylation inhibition by zelenirstat wikipedia.org.

Profound tumor regression and complete remissions have also been observed in patient-derived xenograft models of refractory diffuse large B-cell lymphoma (DLBCL) citeab.comwikipedia.org. In these models, the loss of Src-Lyn and human germinal center-associated lymphoma (HGAL) proteins, which require myristoylation for function, inhibited B-cell receptor survival signaling wikipedia.org. Zelenirstat produced similarly profound remissions in patient-derived xenograft models of AML wikipedia.org.

Disease ModelSample TypeObserved EfficacyKey FindingsCitation
AMLAML patient samplesInhibition of myristoylation, apoptosis, cell deathEffective against AML stem cells uni.lu
AMLAML patient-derived xenograftsUp to 95% reduction of malignant CD45+ cellsTargeted malignant stem cell population wikipedia.org
AMLOCI-AML22 model (LSC-enriched fractions)Highly sensitive to myristoylation inhibitionDisruption of OXPHOS in LSCs wikipedia.org
Refractory DLBCLPatient-derived xenograftsProfound tumor regression and complete remissionsLoss of myristoylated Src-Lyn and HGAL proteins, inhibited BCR signaling citeab.comwikipedia.org

Solid Tumor Cell Lines

While particularly effective against hematologic malignancies, this compound also demonstrates activity against solid tumor cell lines.

Treatment of cultured breast cancer cells with PCLX-001 resulted in reduced cell viability in vitro guidetopharmacology.org. In in vitro preclinical studies, zelenirstat was found to be cytotoxic or cytostatic across a wide variety of cultured human cancer cells, including basal subtype breast cancers citeab.com. PCLX-001 has shown high activity and positive results in breast cancer cell lines invivochem.com.

Cancer TypeCell Line TypeObserved EffectCitation
Breast CancerCultured breast cancer cellsReduced cell viability guidetopharmacology.org
Breast CancerBasal subtype breast cancer cell linesCytotoxic or cytostatic effect citeab.com

Pharmacological Research and Predictive Modeling of Ddd86481

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Understanding the ADME profile of a compound like DDD86481 is crucial for assessing its drug-likeness and predicting its behavior within biological systems. ADME studies provide insights into how the compound is handled by the body, from its entry to its elimination.

Oral Bioavailability Research in Preclinical Species

This compound (PCLX-001/zelenirstat) demonstrates high oral bioavailability in preclinical models. wikipedia.orgwikipedia.org This characteristic is significant for drug development, indicating that a substantial proportion of the administered oral dose reaches systemic circulation. Clinical observations further support its rapid oral absorption, with plasma concentrations peaking approximately two hours post-administration in human studies. wikipedia.orgnih.gov

Metabolite Identification and Metabolic Pathways (e.g., CYP3A4 involvement)

In preclinical investigations, this compound (PCLX-001/zelenirstat) undergoes metabolism primarily in the liver. The cytochrome P450 enzyme CYP3A4 plays a central role in its metabolic transformation, converting this compound into water-soluble metabolites. These metabolites are subsequently excreted via the kidneys. wikipedia.orgwikipedia.org CYP3A4 is a well-known enzyme involved in the metabolism of numerous drugs, contributing significantly to drug clearance and potential drug-drug interactions. nih.govblogspot.comwikipedia.orgnih.gov

Plasma Protein Binding Research

This compound (PCLX-001/zelenirstat) exhibits high binding to plasma proteins in preclinical models. wikipedia.orgwikipedia.org Plasma protein binding is a critical parameter in pharmacokinetics, as only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target, distribute into tissues, or be eliminated. High plasma protein binding can influence a drug's distribution volume, half-life, and the concentration of free drug available at the site of action.

Preclinical Pharmacodynamic Biomarkers and Assays

Pharmacodynamic (PD) biomarkers and assays are essential for evaluating the biological effects of a compound and confirming its mechanism of action in preclinical settings. For this compound, these studies focus on its inhibitory effects on NMT and the downstream consequences on myristoylated proteins.

Myristoylation Inhibition Assays

This compound is a potent inhibitor of N-myristoyltransferase (NMT), specifically targeting both human NMT1 and NMT2 isoforms. In in vitro assays, this compound has demonstrated inhibitory activity against NMT1 with an IC50 of 5 nM and against NMT2 with an IC50 of 8 nM. Against Aspergillus fumigatus NMT, this compound showed an IC50 value of 12 nM.

Myristoylation inhibition assays typically measure the reduction in protein myristoylation levels. For instance, assays can detect the Coenzyme A (CoA) released as a byproduct of the enzymatic reaction, providing a quantitative measure of NMT activity. Studies have shown that this compound inhibits total protein myristoylation in a concentration-dependent manner in various cell lines. Notably, malignant BL2 lymphoma cells exhibit higher sensitivity to this compound-mediated myristoylation inhibition compared to benign IM9 B-cells, suggesting a potential therapeutic window.

The following table summarizes the in vitro NMT inhibition data for this compound:

Target EnzymeIC50 (nM)Reference
Human NMT15
Human NMT28
A. fumigatus NMT12

SFK Myristoylation and Degradation Markers

A key pharmacodynamic effect of this compound (PCLX-001/zelenirstat) is its ability to nullify the N-myristoylation of Src family kinases (SFKs) and subsequently promote their degradation. wikipedia.org N-myristoylation is a crucial post-translational modification that facilitates the membrane targeting and function of many proteins, including SFKs, which are involved in various signal transduction pathways. wikipedia.org

The inhibition of SFK myristoylation by this compound leads to their instability and degradation through the ubiquitin-proteasome system. This mechanism of action results in the disruption of SFK-dependent signaling pathways, contributing to observed cellular effects such as cancer cell death in in vitro and xenograft models. wikipedia.org The degradation of SFKs serves as a critical pharmacodynamic marker, indicating the on-target activity and functional consequences of this compound.

Gene Expression Signatures (e.g., MISS-54) as Predictive Tools

The variability in NMT expression levels across different cancer types has been a key area of investigation for predicting the therapeutic efficacy of NMT inhibitors like this compound. Notably, NMT2 expression levels are often dysregulated, particularly in hematologic malignancies, where epigenetic suppression can lead to significantly lower levels compared to other cancer types or normal cells springermedizin.deresearchgate.netnih.gov. This observation suggests a potential vulnerability in these cancer cells, as pharmacological inhibition of the remaining NMT1 could selectively target them while sparing healthy cells that retain both NMT isoforms nih.govissuu.com.

To better predict the sensitivity of tumors to NMT inhibitors, a 54-gene myristoylation inhibition sensitivity signature (MISS-54) has been developed researchgate.netresearchgate.netnih.gov. Transcriptomic analysis of over 1200 NMT inhibitor-treated cancer cell lines revealed that sensitivity to these compounds correlates not only with NMT2 loss or NMT1 dependency but also with this specific gene signature researchgate.netnih.gov. The MISS-54 signature is particularly enriched in hematologic cancers, including acute myeloid leukemia (AML) and lymphomas, where low NMT2 expression has been associated with poor patient outcomes researchgate.netnih.govaacrjournals.org. Beyond hematologic malignancies, the MISS-54 score also indicates potential sensitivity in several solid tumors, such as testis, brain, lung, ovary, and colon cancers researchgate.netnih.gov. This predictive tool aims to delineate future indications for NMT inhibitor treatment and identify patient populations most likely to benefit from therapies like this compound researchgate.netnih.gov.

In Silico and Computational Modeling Approaches

Computational modeling and in silico methods play a crucial role in modern drug discovery, accelerating the identification, design, and optimization of chemical compounds like this compound. These approaches leverage vast datasets and advanced algorithms to predict compound behavior, properties, and interactions with biological targets before experimental synthesis and testing issuu.comdundee.ac.ukdundee.ac.uk. The integration of computational expertise with coherent data sets allows for improved compound design, leading to more optimally designed compounds and a more efficient drug discovery pipeline issuu.comdundee.ac.ukdundee.ac.uk.

Molecular Docking and Dynamics Simulations of this compound-NMT Interactions

Molecular docking and dynamics simulations have been instrumental in understanding the precise interactions between this compound and its NMT targets. This compound is a derivative of the NMT inhibitor DDD85646, differing by the presence of an isobutyl group on its pyrazole (B372694) ring nih.govmdpi.com. Structural studies, including crystal structures of Aspergillus fumigatus NMT (AfNMT) in complex with this compound (PDB accession code 4CAW) and DDD85646 (PDB 4CAX), have shown that these compounds occupy the peptide binding site of the enzyme nih.govresearchgate.netacs.org.

In molecular docking studies, DDD85646 was used to optimize docking parameters, revealing a close match with its crystallographic structure and an AutoDock affinity of -11.1 kcal/mol nih.govmdpi.com. This compound demonstrated an even higher AutoDock affinity of -11.6 kcal/mol, consistent with its superior potency (IC50 < 1 nM) compared to DDD85646 nih.govmdpi.com. Molecular dynamics simulations further confirmed the stability of the complexes formed between NMT and inhibitors such as this compound, DDD85646, and IMP-1088, indicating that these compounds form stable interactions within the enzyme's binding pocket nih.govresearchgate.net. This detailed understanding of binding modes is critical for rational drug design and optimization efforts.

Virtual Screening for Analogues and Lead Optimization

Virtual screening (VS) is a powerful computational technique used in lead discovery and optimization to identify potential drug candidates from large chemical libraries nih.govnih.gov. In the context of NMT inhibitors, a virtual screening protocol was designed to identify novel ligands that could mimic a key interaction: the formation of a salt bridge between a positively charged chemical group of the small molecule and the negatively charged C-terminus of the NMT enzyme nih.govresearchgate.net.

This approach involved screening over 1.1 million structures from the ZINC database nih.govresearchgate.net. Following initial docking, compounds were further filtered based on their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to select those with desirable pharmacological characteristics, thereby reducing the number of compounds for experimental testing and improving the efficiency of the lead optimization process nih.govmdpi.comresearchgate.net. The identification of this compound as a more potent derivative of DDD85646 exemplifies the success of such iterative design and screening processes nih.govmdpi.com.

Predictive Modeling of Efficacy and Target Engagement

Predictive modeling is an integral part of drug discovery, aiming to forecast the efficacy of compounds and confirm their engagement with the intended biological targets. For this compound, its mechanism of action involves the inhibition of NMT1 and NMT2, which leads to the disruption of Src family kinase (SFK) signaling and oxidative phosphorylation pathways researchgate.netresearchgate.netnih.govaacrjournals.org. This dual targeting effect is believed to contribute to its lethal effects in specific cancer cell types researchgate.netnih.gov.

Pharmacodynamic (PD) models are employed to confirm target engagement and elucidate the mechanism of action of therapeutic agents criver.com. In the case of this compound, preclinical studies have shown that it effectively inhibits myristoylation in acute myeloid leukemia (AML) cells, promoting the degradation of SFKs and inducing apoptosis in vitro aacrjournals.org. The development and application of the MISS-54 gene expression signature serve as a predictive tool to identify cancer types and patient populations most likely to respond to NMT inhibition, thereby guiding clinical development and patient selection researchgate.netnih.gov.

Machine Learning Applications in Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into drug discovery workflows to enhance compound optimization and accelerate decision-making dundee.ac.ukdundee.ac.uk. These technologies enable the development of sophisticated models that can predict the properties and activities of compounds even before they are synthesized, based on robust and coherent datasets issuu.comdundee.ac.ukdundee.ac.uk.

In the context of NMT inhibitors and compounds like this compound, ML applications contribute to:

Compound Design: Algorithms are trained on existing data to suggest novel chemical structures with desired properties, optimizing for potency, selectivity, and pharmacokinetic profiles dundee.ac.ukdundee.ac.uk.

Predictive Modeling: ML models build predictive relationships between chemical structures and their biological activities, allowing for rapid assessment of potential candidates dundee.ac.uk. This includes predicting target engagement and efficacy, as seen with the MISS-54 signature researchgate.netnih.gov.

Lead Optimization: ML can analyze vast amounts of experimental data to identify patterns and guide the synthesis of optimized analogues, thereby streamlining the hit-to-lead and lead optimization phases dundee.ac.ukbiorxiv.org. For instance, foundation models like LigUnity are being developed to jointly optimize virtual screening and hit-to-lead processes through protein-ligand affinity prediction, showcasing the advanced application of ML in this domain biorxiv.org.

The application of ML ensures that the drug discovery process is data-driven, leading to more informed decisions and a higher probability of identifying successful drug candidates.

Structure Activity Relationship Sar and Medicinal Chemistry of Ddd86481 Analogues

Design and Synthesis Strategies for NMT Inhibitors

The development of NMT inhibitors, including DDD86481, has employed diverse medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Fragment-based drug discovery (FBDD) is a powerful methodology that initiates the drug discovery process from small, low-molecular-weight chemical fragments that bind weakly to a target protein blogspot.comnih.gov. These fragments, characterized by high ligand efficiency, serve as starting points for elaboration into more potent inhibitors blogspot.com. The FBDD approach typically involves four phases: designing and assembling fragment libraries, screening fragments against the target enzyme, validating the identified hits, and subsequently elaborating these fragments into more potent compounds blogspot.com.

For NMT inhibitors, fragment-based strategies have been instrumental. For instance, IMP-1088, another potent NMT inhibitor, was developed using a fragment-based approach guidetopharmacology.org. This method allows for the identification of selective inhibitors by exploring non-conserved sites within the enzyme's binding pocket, followed by iterative cycles of chemical optimization guided by structural information nih.gov. The principle often involves linking two or more fragments that bind to adjacent or complementary sites to dramatically improve binding affinities, potentially transforming millimolar affinity fragments into nanomolar affinity lead compounds nih.gov.

Scaffold-based design, particularly the pyrazole (B372694) sulfonamide series, has been a cornerstone in the development of potent NMT inhibitors. DDD85646, from which this compound is derived, emerged from a high-throughput screen as part of this series iiab.me. These compounds typically feature a pyrazole ring, a sulfonamide linker, and other substituents that contribute to their binding affinity.

Medicinal chemistry efforts have focused on modifying different parts of these scaffolds to improve their pharmacological profile. For example, optimization attempts have involved alterations to the central 2,6-dichlorophenyl ring and the amine-containing "tail group" moiety to enhance selectivity iiab.me. Molecular hybridization, which combines chemical moieties or structural elements from different known inhibitors or scaffolds, has also been successfully applied to design novel NMT inhibitors with improved potency and selectivity iiab.me. This approach leverages existing knowledge of binding modes to create compounds with combined favorable interactions.

Key Structural Features Influencing NMT Inhibitory Potency

The potency of NMT inhibitors is significantly influenced by specific structural features that dictate their interactions within the enzyme's active site.

Substituent effects play a crucial role in optimizing the inhibitory activity of NMT compounds. Small changes in chemical groups can lead to substantial differences in potency and selectivity. For instance, the introduction of an isobutyl group to the pyrazole ring of DDD85646 resulted in this compound, which is significantly more potent guidetopharmacology.orgamericanelements.com. This specific modification enhances hydrophobic complementarity within the binding pocket.

In other series, it has been observed that larger substituents than a methyl group on the pyrazole N-methyl position were not tolerated due to steric clashes with residues like Val81 and Phe90 iiab.me. Optimization of substituents on phenyl rings has also been explored to fine-tune enzyme affinity and selectivity. For example, in quinoline (B57606) series, isobutyl and cyclohexylmethyl groups demonstrated good potency and selectivity. These findings underscore the importance of precise substituent placement and size for optimal NMT inhibition.

Specific chemical groups are critical for the effective binding and potency of NMT inhibitors:

Isobutyl Group : In this compound, the isobutyl group attached to the pyrazole ring is a key feature distinguishing it from DDD85646 guidetopharmacology.org. This isobutyl group significantly contributes to the compound's increased potency (IC50 < 1 nM for NMT1) by packing against a hydrophobic pocket formed by residues such as Phe155, Phe278, Val389, Ala391, and Val432 within the NMT active site guidetopharmacology.org. This interaction enhances the hydrophobic complementarity between the inhibitor and the enzyme, leading to stronger binding.

Positively Charged Groups : A common and crucial feature in the inhibitory mechanism of many potent NMT inhibitors, including DDD85646 and IMP-1088, is the formation of a salt bridge guidetopharmacology.orgwikipedia.orgamericanelements.comamericanelements.com. This salt bridge typically forms between a positively charged chemical group of the small molecule and the negatively charged C-terminus of the NMT protein guidetopharmacology.orgwikipedia.orgamericanelements.comamericanelements.com. Specifically, the free carboxyl group of the C-terminal amino acid residue (e.g., Gln496) is involved in this interaction. For DDD85646, the protonated piperazine (B1678402) ring forms this salt bridge, while for IMP-1088, it is the dimethylamino group guidetopharmacology.orgwikipedia.orgamericanelements.comamericanelements.com. This salt bridge is considered critical for mediating the inhibitors' activity and ensuring the formation of stable ligand-NMT complexes americanelements.comamericanelements.com. In addition to electrostatic interactions, hydrogen bonds, such as those formed with Ser405 by the pyrazole rings of DDD85646 and IMP-1088, also contribute to stable binding wikipedia.org.

The following table summarizes the inhibitory potency of this compound and related NMT inhibitors:

CompoundNMT1 IC₅₀ (nM)NMT2 IC₅₀ (nM)AutoDock Affinity (kcal/mol)Key Structural Difference from DDD85646
This compound< 1 guidetopharmacology.org8 cenmed.com-11.6 guidetopharmacology.orgIsobutyl group on pyrazole ring guidetopharmacology.org
DDD856465-21.33 guidetopharmacology.orgamericanelements.com22 guidetopharmacology.org-11.1 americanelements.comPrototypical pyrazole sulfonamide guidetopharmacology.org
IMP-1088< 1-7.61 guidetopharmacology.orgamericanelements.com< 1 guidetopharmacology.orgNot specified guidetopharmacology.orgFragment-based inhibitor guidetopharmacology.org

Derivatization and Analogue Development

Derivatization and analogue development are continuous processes in medicinal chemistry aimed at improving the properties of lead compounds. For NMT inhibitors, this involves synthesizing a range of compounds with systematic modifications to the core scaffold or peripheral groups. The goal is to optimize potency, selectivity, metabolic stability, and pharmacokinetic properties.

This compound itself is a prime example of successful derivatization, being an analogue of DDD85646 with an optimized isobutyl substituent guidetopharmacology.org. Further analogue development in NMT inhibition has explored various strategies, including:

Bioisosteric replacements : Substituting functional groups with others that possess similar physicochemical properties to improve stability or reduce toxicity, while maintaining or enhancing activity.

Tail group optimization : Modifying the amine-containing "tail group" moiety, as seen in the pyrazole sulfonamide series, to improve selectivity iiab.me.

Exploration of new scaffolds : While this compound is based on the pyrazole sulfonamide scaffold, research has also identified and optimized new scaffolds, such as quinoline and indazole derivatives, to achieve different selectivity profiles iiab.me.

Structure-guided design : Utilizing crystallographic data of NMT-inhibitor complexes to rationally design new compounds that make specific, favorable interactions with the enzyme. This has led to the design of compounds with improved affinity through hybridization of distinct binding modes.

The ongoing development of this compound (PCLX-001/Zelenirstat) for oncological indications underscores the success of these derivatization and analogue development efforts, moving it from a parasitic disease target to a promising anti-cancer agent invivochem.cnnih.gov.

Exploration of Selectivity Profiles (e.g., human vs. fungal NMTs)

N-myristoyltransferase (NMT) is an enzyme crucial for protein myristoylation in eukaryotic organisms, including humans, fungi, and protozoa. nih.govresearchgate.net Given its essential role in the survival of many pathogens and its involvement in human cellular processes, NMT has emerged as an attractive therapeutic target. nih.gov However, developing NMT inhibitors requires careful consideration of selectivity to minimize off-target effects and toxicity.

This compound functions as a dual inhibitor of human NMT1 and NMT2, exhibiting in vitro IC50 values of 5 nM and 8 nM, respectively. researchgate.net This pan-human NMT inhibition is central to its current development in cancer therapy, particularly for hematologic cancers where NMT2 expression may be low. nih.gov

Beyond human NMTs, this compound has also been identified as a potent inhibitor of Aspergillus fumigatus NMT (AfNMT), with an IC50 of 12 nM. researchgate.net Structural analysis of AfNMT in complex with this compound revealed that the inhibitor binds to the peptide binding site, interacting with an amino acid side chain that is distinct between fungal and human NMT enzymes, suggesting a basis for fungal selectivity. researchgate.net

Despite its potent in vitro enzymatic inhibition of AfNMT, this compound demonstrated a notable drop in activity when tested against A. fumigatus cells. The minimum inhibitory concentration (MIC) against wild-type A. fumigatus was 925 μM. researchgate.net This discrepancy suggests potential challenges related to cellular penetration or other cellular mechanisms. However, reducing nmt gene expression in A. fumigatus significantly sensitized the organism to this compound, decreasing the MIC to 7 μM. researchgate.net Even with this sensitization, a substantial difference (approximately 600-fold) remained between the in vitro enzyme activity and the cellular fungicidal activity, indicating a need for compounds with improved cell permeability or greater potency at the cellular level. researchgate.net

The table below summarizes the inhibitory profiles of this compound against different NMT enzymes:

Enzyme SourceIC50 (nM)Reference
Human NMT15 researchgate.net
Human NMT28 researchgate.net
A. fumigatus NMT12 researchgate.net

The cellular efficacy of this compound against A. fumigatus is influenced by the expression levels of nmt, as shown in the following table:

nmt Expression Level (relative to WT)MIC (A. fumigatus) (μM)Fold Drop (Enzyme to Cell)Reference
Wild-type (WT)92580,000 researchgate.net
24%7600 researchgate.net

Optimization for Specific Therapeutic Applications (e.g., CNS penetration for HAT)

This compound originated from a drug discovery program focused on Human African Trypanosomiasis (HAT), a neglected tropical disease caused by Trypanosoma brucei. nih.gov While Trypanosoma brucei NMT (TbNMT) was identified as a promising therapeutic target, a significant challenge for treating HAT, particularly stage 2 (where parasites enter the central nervous system, CNS), is the requirement for compounds that can effectively cross the blood-brain barrier (BBB). nih.gov

The initial lead compound in this pyrazole sulfonamide series, DDD85646, a potent TbNMT inhibitor, exhibited poor CNS exposure, thereby limiting its utility to the hemolymphatic (stage 1) form of the disease. This compound, as a derivative of DDD85646, also shared this limitation, being ineffective for meningoencephalitic HAT due to its impermeability to the BBB. nih.gov

To address this critical pharmacokinetic shortfall, a dedicated medicinal chemistry campaign was launched to improve the blood-brain barrier permeability of pyrazole sulfonamide analogues. Key optimization strategies included reducing the polar surface area of the molecules and capping the sulfonamide group. Furthermore, replacing the core aromatic ring with a flexible linker proved to significantly enhance selectivity. These efforts led to the discovery of DDD100097, an analogue that demonstrated partial efficacy in a stage 2 (CNS) mouse model of HAT, representing a notable advance in developing brain-penetrant NMT inhibitors for this indication. researchgate.net

Despite its initial development for HAT, this compound has been successfully repurposed for oncology. It is currently undergoing Phase 2a clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML) and is also being investigated for lymphoma with low NMT2 expression. nih.gov Preclinical studies indicate that this compound is a potent small-molecule inhibitor of both human NMTs, inducing dose- and time-dependent apoptosis in cancer cells at concentrations lower than those required to affect normal cells. Its mechanism of action in cancer involves nullifying the Nα-myristoylation of Src family kinases and promoting their degradation, ultimately leading to cancer cell death. The effectiveness of this compound in NMT2-deficient blood cancers may be linked to NMT2's role in chemoresistance or the increased susceptibility of such cells to NMT inhibition. nih.gov

Advanced Research Methodologies and Techniques Applied to Ddd86481 Studies

Proteomic and Multiomics Approaches

A multiomics approach, integrating proteomics, transcriptomics, and metabolomics, has been crucial in elucidating the comprehensive biological impact of DDD86481. omicstutorials.comnih.gov This integrated strategy allows for a more complete understanding of the cellular response to NMT inhibition, from gene expression changes to alterations in protein levels and metabolic pathways. omicstutorials.comnih.gov

Myristoylation Profiling

Myristoylation is a lipid modification crucial for the function of many proteins involved in signaling pathways. nih.gov Quantitative chemical proteomics has been instrumental in globally profiling the N-myristoylated proteome in human cells. This technique, combined with the use of potent and specific NMT inhibitors like this compound, has enabled the identification of over 100 N-myristoylated proteins, with the majority being identified for the first time at their natural levels. repec.orgresearchgate.net

Researchers have utilized chemoproteomic methods to create a comprehensive list of myristoylated proteins. elifesciences.org This approach allows for the global quantification of N-myristoylation and the determination of the dose-response for the inhibition of this process for numerous substrates simultaneously across the entire proteome. repec.org

Table 1: Selected N-Myristoylated Proteins Identified Through Proteomic Profiling

ProteinFunctionImplication of NMT Inhibition
c-SrcProto-oncogene tyrosine-protein kinaseInhibition of myristoylation leads to rapid degradation and inactivation, impacting cell growth regulation. nih.govnih.gov
c-AblProto-oncogene tyrosine-protein kinaseDisruption of myristoylation affects its cellular localization and function in signaling pathways. nih.gov
NDUFAF4Mitochondrial respiratory complex I assembly factorDownregulation upon NMT inhibition, leading to loss of complex I and impaired oxidative phosphorylation. researchgate.net

This table is illustrative and compiled from data discussing the general effects of NMT inhibition on known myristoylated proteins.

Transcriptomic and Gene Expression Analysis (e.g., RNA sequencing, comparative transcriptomics)

Transcriptomic analysis is a powerful tool used to understand the functional elements of the genome and the molecular makeup of cells by studying the complete set of RNA transcripts. nih.gov Techniques like RNA sequencing (RNA-seq) and comparative transcriptomics have been applied to understand the effects of NMT inhibitors. nih.govnih.govyoutube.com

Comparative transcriptomic analysis of a large number of cancer cell lines treated with an NMT inhibitor has led to the identification of a "myristoylation inhibition sensitivity signature" (MISS-54). nih.govresearchgate.net This 54-gene signature helps predict which cancers are most likely to respond to NMT inhibitor therapy. nih.govresearchgate.net Such analyses provide a deeper understanding of the genetic and molecular factors that determine sensitivity to compounds like this compound. youtube.comrna-seqblog.comyoutube.com

Table 2: Examples of Methodologies in Transcriptomic Analysis of NMT Inhibition

MethodologyApplicationFindings
RNA Sequencing (RNA-seq) Analysis of transcriptomic data from cancer cell lines treated with NMT inhibitors. nih.govIdentification of gene expression changes associated with sensitivity to NMT inhibition. researchgate.netebi.ac.uk
Comparative Transcriptomics Comparison of gene expression profiles between sensitive and insensitive cell lines to NMT inhibitors. nih.govDevelopment of the MISS-54 gene signature to predict therapeutic response. researchgate.net

Metabolomic Profiling in Response to NMT Inhibition

Metabolomic studies have revealed that inhibition of N-myristoylation can significantly impact cellular metabolism. nih.gov Treatment of cancer cells with the NMT inhibitor zelenirstat (also known as this compound) has been shown to impair mitochondrial complex I and oxidative phosphorylation. researchgate.netaacrjournals.org This disruption of cellular respiration has a profound effect on the metabolome of the cells. researchgate.net These findings indicate that the lethal effects of NMT inhibitors in certain cancer types can be attributed to the dual targeting of both cell signaling pathways and oxidative phosphorylation. researchgate.net

Cell Biology and Imaging Techniques

A variety of cell biology and imaging techniques are employed to assess the cellular consequences of treatment with this compound. These methods are crucial for determining the compound's effects on cell health and survival. elifesciences.org

Cell Viability and Apoptosis Assays (e.g., CellTiter-Blue)

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The CellTiter-Blue® assay is a fluorescent method used to monitor cell viability. promega.comebiotrade.compromega.com It is based on the ability of living cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin). ebiotrade.comfishersci.com A decrease in the fluorescent signal indicates a reduction in the number of viable cells. scribd.com

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. Assays to detect apoptosis often measure the activity of caspases, which are key enzymes in the apoptotic pathway. merckmillipore.com In preclinical studies, NMT inhibitors like this compound have been shown to induce dose- and time-dependent apoptosis in cancer cells. nih.gov

Table 3: Common Assays Used to Evaluate this compound's Cellular Effects

Assay TypePrincipleInformation Gained
CellTiter-Blue® Measures the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. ebiotrade.comQuantifies cell viability and proliferation. promega.com
Caspase Activity Assays Detect the activity of caspase enzymes, which are key mediators of apoptosis. merckmillipore.comDetermines if the compound induces programmed cell death.

High-Throughput Screening Methodologies (e.g., Oncolines™ robotic platform)

High-throughput screening (HTS) has transformed cancer research by allowing for the rapid evaluation of thousands of compounds for their potential as anti-cancer agents. marinbio.comnih.govmoleculardevices.com HTS platforms often utilize automated systems for cell culture, compound addition, and data acquisition, making the screening process highly efficient. youtube.com

The Oncolines™ platform is an example of a specialized technology used for precision oncology services, including proliferation assays on a large panel of cancer cell lines. oncolines.comoncolines.com Such platforms can be used to screen compounds like this compound across a wide variety of cancer cell types to identify those that are most sensitive to NMT inhibition. nih.gov This approach not only helps in identifying potential therapeutic applications but also aids in the discovery of biomarkers for patient stratification. oncolines.com

Morphogenesis and Cell Wall Integrity Studies (in fungal models)

N-myristoylation is a critical process in fungi, and its disruption has been shown to impact cell morphology and the integrity of the cell wall, a structure essential for fungal viability. acs.orgnih.gov In the fungal pathogen Aspergillus fumigatus, NMT is an essential enzyme, and reduced expression of the NMT gene leads to defects in cell morphogenesis and compromises cell wall integrity. acs.orgnih.gov Similarly, in Aspergillus flavus, the NMT orthologous gene is vital and influences colony formation, mycelial germination, and growth. nih.gov These findings highlight the importance of NMT in fundamental fungal processes.

Studies with NMT inhibitors in A. fumigatus have provided insights into the downstream effects of blocking this enzyme. nih.gov The compound this compound, a potent NMT inhibitor, demonstrates a significant disparity between its enzymatic and cellular activity. nih.gov There is an 80,000-fold drop in activity when moving from the isolated enzyme to the whole fungal cell under normal NMT expression. nih.gov This suggests that poor penetration of this compound through the fungal cell wall may be a contributing factor. nih.gov However, when NMT expression is reduced, the fungus becomes more sensitive to the inhibitor. nih.gov This underscores that NMT is indeed a key target for maintaining the structural and morphological integrity of fungal cells. The ability of pathogenic fungi to differentiate morphologically is often linked to their virulence, making inhibitors that affect this process valuable tools for research. nih.govnih.gov

Fungal ModelEffect of NMT Inhibition/RepressionRelevance to this compound
Aspergillus fumigatusEssential for survival; reduced expression affects cell morphogenesis and cell wall integrity. acs.orgnih.govSensitization to inhibitors like this compound under reduced NMT expression. nih.gov
Aspergillus flavusNMT is a lethal single-copy gene; affects colony formation, mycelial germination, and growth. nih.govValidates NMT as a target in pathogenic fungi.
Candida albicansNMT is essential for viability; N-acetylglucosamine (GlcNAc) stimulates the transition to hyphal growth. nih.govresearchgate.netDisruption of morphogenesis is a key antifungal strategy. plos.orgmdpi.com

Biochemical and Biophysical Characterization

A thorough understanding of how this compound interacts with its target, NMT, is achieved through various biochemical and biophysical assays.

The inhibitory activity of compounds like this compound against NMT is quantified using enzyme activity assays. The Scintillation Proximity Assay (SPA) is a common high-throughput method for this purpose. nih.govrevvity.com SPA is a homogeneous assay technology that measures a range of biological processes without the need for separation steps. revvity.comwikipedia.org In the context of NMT, a radiolabeled substrate or ligand binds to the enzyme, which is immobilized on a SPA bead containing a scintillant. wikipedia.org When the radiolabeled molecule is in close proximity, it stimulates the bead to emit light, which can be detected. revvity.comwikipedia.org Unbound radiolabeled molecules are too far away to cause a signal. revvity.com

As an alternative to radioactivity-based assays, robust fluorogenic assays have been developed. nih.govnih.gov These assays monitor the production of coenzyme A (CoA), a byproduct of the N-myristoylation reaction, in real-time using a pro-fluorescent probe. nih.gov This method is suitable for both high-throughput screening and detailed kinetic studies and has been validated with known NMT inhibitors. nih.gov

Assay TypePrincipleApplication for this compound
Scintillation Proximity Assay (SPA) A radiolabeled molecule binding to an enzyme on a scintillant-containing bead stimulates light emission. wikipedia.orgHigh-throughput screening and determination of inhibitory potency (IC50) of NMT inhibitors. nih.gov
Fluorogenic Assay Real-time detection of coenzyme A (CoA) production using a pro-fluorescent probe. nih.govnih.govAn alternative to radioactive assays for kinetic studies and inhibitor screening. nih.gov

X-ray crystallography provides atomic-level insights into how inhibitors bind to their target enzymes. While a crystal structure for this compound in complex with NMT is not publicly available, the structure of the closely related analog, DDD85646, bound to Homo sapiens NMT1 has been solved (PDB accession code: 3IWE). nih.govebi.ac.uk this compound is a derivative of DDD85646, differing by the presence of an isobutyl group on its pyrazole (B372694) ring, which contributes to its higher potency. nih.gov

The crystal structure of the NMT1-DDD85646 complex reveals that the inhibitor occupies the peptide-binding pocket of the enzyme. nih.govnih.gov A key interaction is the formation of a salt bridge between a positively charged moiety of the inhibitor and the negatively charged C-terminus of the NMT protein. nih.gov This interaction is crucial for the stable binding of this class of inhibitors. nih.gov Structural analysis of various NMT-inhibitor complexes, such as those from Plasmodium vivax (e.g., PDB: 6MB1), further informs the design of novel and more potent inhibitors. rcsb.org

PDB CodeNMT SourceLigandResolution (Å)Key Findings
3IWE Homo sapiens NMT1DDD856461.79Inhibitor binds in the peptide pocket; forms a salt bridge with the C-terminus. nih.govebi.ac.ukrcsb.org
6EHJ Homo sapiens NMT1Myristoyl-CoA and peptide substrate2.10Reveals snapshots of the catalytic mechanism. rcsb.org
6MB1 Plasmodium vivaxIMP-10021.50Provides structural basis for inhibitor binding in a pathogenic protozoan. rcsb.org

To fully characterize the interaction between an inhibitor and its target, it is essential to determine the binding kinetics (the rates of association and dissociation) and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques used for this purpose. youtube.comnicoyalife.com

SPR measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. youtube.com When the inhibitor flows over the surface and binds, the change in mass is detected in real-time, allowing for the calculation of the association rate (kon) and dissociation rate (koff), and consequently, the dissociation constant (KD). nicoyalife.com

ITC directly measures the heat released or absorbed during a binding event. youtube.com By titrating the inhibitor into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). biorxiv.org These techniques provide a detailed quantitative understanding of the molecular interactions driving inhibitor potency. nicoyalife.combiorxiv.org

Genetic Engineering Approaches

Genetic tools are indispensable for validating drug targets and understanding the cellular consequences of their inhibition.

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout of specific genes. frontiersin.org This technology has been successfully adapted for use in a variety of filamentous fungi. mdpi.comnih.govconsensus.app By creating a targeted knockout of the NMT gene in a fungal model, researchers can definitively establish its essentiality for fungal growth and survival.

Such genetic validation is crucial as it mimics the effect of a highly effective and specific inhibitor. Comparing the phenotype of an NMT knockout strain with the effects of this compound treatment can confirm that the compound's antifungal activity is on-target. Furthermore, CRISPR/Cas9 can be used to introduce specific mutations into the NMT gene, such as those that might confer resistance to an inhibitor, providing valuable information about the inhibitor's binding site and mechanism of action. sciencedaily.com

Gene Repression Studies (e.g., nmt expression in A. fumigatus)

Advanced research into the mechanism of action for this compound has utilized gene repression studies, particularly focusing on the N-myristoyltransferase (nmt) gene in the pathogenic filamentous fungus Aspergillus fumigatus. The nmt gene encodes the enzyme N-myristoyltransferase (NMT), which is responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic proteins. nih.govacs.org This modification, known as N-myristoylation, is critical for various cellular processes, including protein localization and signal transduction. nih.govacs.org

Studies have established that the nmt gene is essential for the viability of A. fumigatus. nih.govnih.gov To investigate the function of this essential gene and to validate NMT as a drug target, a conditional inactivation mutant of A. fumigatus was constructed. nih.govacs.org In this mutant strain, the native promoter of the nmt gene was replaced with a controllable promoter, allowing researchers to repress the expression of nmt and study the resulting effects. nih.gov Partial repression of the nmt gene in this mutant strain led to significant consequences, including altered cell morphogenesis and compromised cell wall integrity. nih.govnih.gov

The development of this conditional NMT mutant strain provided a crucial tool for assessing the efficacy of NMT inhibitors like this compound. nih.gov Research demonstrated that the antifungal activity of this compound is directly linked to the expression level of the nmt gene. When tested against wild-type (WT) A. fumigatus, this compound exhibited a high Minimum Inhibitory Concentration (MIC). However, when the NMT mutant strain was grown under conditions where nmt expression was repressed, its susceptibility to this compound increased dramatically, resulting in a significantly lower MIC. nih.govacs.org This sensitization of the fungus to the inhibitor under reduced nmt expression highlights the compound's specific targeting of NMT. acs.org

The findings show that while this compound is a potent inhibitor of the isolated AfNMT enzyme, its effectiveness against the whole fungal cell is greatly enhanced when the cell's ability to produce NMT is already compromised. nih.govacs.org This synergistic effect between genetic repression and chemical inhibition provides strong evidence that N-myristoyltransferase is a viable and promising drug target in A. fumigatus. nih.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus Strains

Strain nmt Gene Expression MIC (μM) Source
Wild-Type (WT) Normal 925 nih.govacs.org
NMT Conditional Mutant Repressed 116 nih.gov
NMT Conditional Mutant Repressed 7 acs.org

Broader Research Implications and Future Directions for Ddd86481

Repositioning and Repurposing Strategies for NMT Inhibitors

The ability of NMT inhibitors to modulate critical cellular processes has led to their repositioning and repurposing across various disease areas, extending beyond their initial applications.

From Neglected Tropical Diseases to Oncology

DDD86481 was initially developed as part of a program by the University of Dundee Drug Discovery Unit to treat African sleeping sickness, a neglected tropical disease caused by Trypanosoma brucei parasites frontiersin.orgnih.gov. NMT is considered an essential drug target in various parasitic protozoa, including Trypanosoma brucei, Leishmania major, Leishmania donovani, and Plasmodium falciparum, which cause diseases like leishmaniasis and malaria ashpublications.org. While challenges exist in achieving high selectivity over human NMTs due to structural homology, efforts continue to identify parasite-selective inhibitors ashpublications.orgbiospace.comuni.lu.

However, the primary focus for this compound has shifted towards oncology. It is currently being developed as a targeted therapy for hematologic cancers, such as leukemia and lymphoma, and various solid tumors, including lung and breast cancer wikipedia.orgfrontiersin.orgebi.ac.ukdaneshyari.com. The rationale for this repositioning stems from the critical role of N-myristoylation in cancer cell signaling and proliferation. NMT inhibition disrupts the function of oncogenic proteins by preventing their myristoylation, which is essential for membrane association, organelle targeting, and protein stability uni.lu.

Exploration in Autoimmune and Inflammatory Disorders (e.g., T-cell/B-cell modulation)

Beyond cancer, NMT inhibitors, including this compound (PCLX-001), are being explored for their potential in treating autoimmune and inflammatory disorders. Research indicates that NMT inhibitors can reduce the activity of immune cells, including T-cells and B-cells, and decrease cytokine secretion. B-cells play a significant role in the pathogenesis of inflammatory autoimmune diseases, such as multiple sclerosis (MS) and neuromyelitis optica spectrum disorders (NMOSD), through antibody production, T-cell help, and the secretion of pro-inflammatory cytokines. By modulating B-cell proliferation and activation, NMT inhibitors may offer a novel therapeutic approach in these conditions. Specific inflammatory disorders mentioned for potential treatment include rheumatoid arthritis, asthma, gastritis, and colitis.

Potential for Combination Therapies

The unique mechanism of action of NMT inhibitors like this compound makes them attractive candidates for combination therapies, aiming to achieve synergistic effects and overcome drug resistance.

Rational Design of Synergistic Regimens (e.g., with venetoclax)

Preclinical studies have demonstrated that Zelenirstat (this compound) exhibits high-level synergy when combined with other anticancer agents, including doxorubicin, cytarabine, and venetoclax (B612062), as well as external beam radiotherapy. Initial in vitro investigations specifically highlight a striking synergy between Zelenirstat and venetoclax in acute myeloid leukemia (AML) cells. Venetoclax, a BCL-2 inhibitor, is already approved for combination therapy in newly diagnosed AML, underscoring the clinical relevance of exploring such synergistic regimens. The rational design of these combinations aims to leverage the distinct mechanisms of action: Zelenirstat disrupts N-myristoylation, thereby affecting multiple cancer signaling and survival pathways, while venetoclax targets the anti-apoptotic BCL-2 protein wikipedia.orgebi.ac.uk.

Table 1: Synergistic Potential of Zelenirstat (this compound) with Other Therapies

Combination PartnerDisease Context (Preclinical)Observed EffectSource
VenetoclaxAcute Myeloid Leukemia (AML)Striking synergy
DoxorubicinCancer (general)High-level synergy
CytarabineCancer (general)High-level synergy
External Beam RadiotherapyCancer (general)High-level synergy

Development as Novel Drug Conjugate Payloads (e.g., Antibody-Drug Conjugates)

NMT inhibitors are emerging as a novel class of payloads for Antibody-Drug Conjugates (ADCs), offering a new strategy for targeted cancer therapy wikipedia.orgprobechem.comselleckchem.comebi.ac.ukdaneshyari.com. Companies like Pacylex Pharmaceuticals and Myricx Bio are actively developing NMT inhibitors for this purpose wikipedia.orgebi.ac.uk. When coupled with ADCs, NMT inhibitors have demonstrated the ability to regress solid tumors in animal models wikipedia.orgebi.ac.uk.

This approach leverages the cytotoxic properties of NMT inhibitors, which simultaneously affect multiple processes critical for cancer cell growth and survival, including the disruption of myristoylation required for the function of targets like B-cell receptor, Flt3-cKit complex, EGFR, and VEGFR wikipedia.orgebi.ac.uk. NMT inhibitor-ADCs have shown promising preclinical efficacy and safety across various solid tumor-associated antigens and cancer cell types, leading to complete and durable tumor regressions in multiple cancer models probechem.com. This dual mechanism, which can also include senolytic effects (selectively eliminating senescent cells), provides a differentiated profile for NMTi-ADCs, potentially leading to deeper and more durable tumor responses daneshyari.com.

Addressing Research Gaps and Challenges in NMT Inhibitor Development

Despite the promising therapeutic potential of NMT inhibitors, several research gaps and challenges need to be addressed for their successful development. A significant challenge lies in achieving selectivity of NMT inhibitors for pathogenic NMTs over human NMTs, especially in the context of neglected tropical diseases, due to the high degree of sequence homology in their active sites ashpublications.orgbiospace.comuni.lu. The ubiquitous nature of NMT in eukaryotes and its essentiality for normal cellular function raise concerns about potential toxicity from off-target effects nih.govashpublications.org.

Furthermore, while NMT inhibitors show promise as ADC payloads, the field of ADC development itself faces the challenge of a limited number of effective payloads wikipedia.orgebi.ac.uk. NMT inhibitors aim to fill this gap by providing a new class of payloads with multiple mechanisms of anti-cancer activity, potentially working against cancers resistant to other payloads and exhibiting limited resistance to long-term drug exposure wikipedia.orgebi.ac.uk. For combination therapies, particularly with venetoclax, the exact role of each combination therapy and their long-term effects on patient outcomes still require further definition. Continued research is necessary to identify regulatory proteins of NMT that could be targeted to increase specificity and to overcome potential resistance mechanisms, such as mutations in the NMT enzyme nih.gov.

Q & A

Basic Research Question

  • Cell viability : MTS assays (CellTiter 96 AQueous) for metabolic activity.
  • Apoptosis : Annexin V/PI staining followed by flow cytometry.
  • Proliferation : Trypan blue exclusion with automated cell counters (e.g., TC10™).
    Dose-response curves (0.1–10 µM) are plotted to calculate EC50 values .

How is synthetic lethality exploited in MYC-deregulated cancers using this compound?

Advanced Research Question
this compound selectively targets MYC-overexpressing cells by inhibiting N-myristoyltransferase (NMT), disrupting protein myristoylation required for oncogenic signaling (e.g., SRC kinase). Synthetic lethality is confirmed via CRISPR knockout screens of MYC and rescue experiments with exogenous myristic acid .

What computational methods identify this compound as a potent NMT inhibitor?

Advanced Research Question
Docking-based virtual screening (AutoDock Vina) using the NMT1 crystal structure (PDB: 3IWE) predicts binding affinities. This compound’s higher potency vs. DDD85646 is attributed to its isobutyl-pyrazole moiety , which improves hydrophobic interactions (AutoDock affinity: −11.6 kcal/mol vs. −11.1 kcal/mol) .

How are pharmacokinetic (PK) parameters optimized for this compound dosing?

Basic Research Question
PK studies in mice measure plasma exposure (AUC, Cmax) and half-life to ensure EC50 levels are maintained. Subcutaneous or intraperitoneal dosing (25 mg/kg QD) is selected based on bioavailability and tolerability data from multi-round treatment experiments .

How is target engagement of this compound confirmed in tumor tissues?

Advanced Research Question
Post-treatment tumors are analyzed via enzymatic NMT activity assays to quantify inhibition. Reductions in NMT-specific activity (e.g., 50% at 20 mpk) correlate with tumor regression. Liquid chromatography-mass spectrometry (LC-MS) validates drug accumulation in tumor homogenates .

Notes

  • Data Contradictions : Efficacy variations in PDX vs. CDX models are resolved by stratifying tumors based on MYC amplification status and NMT2 expression levels .
  • Methodological Rigor : All studies adhere to ARRIVE guidelines for preclinical reproducibility, with detailed protocols in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DDD86481
Reactant of Route 2
Reactant of Route 2
DDD86481

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.